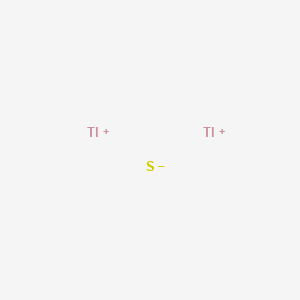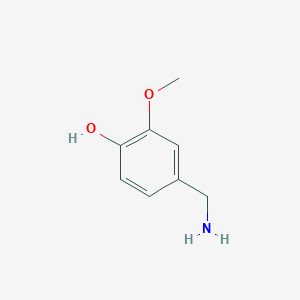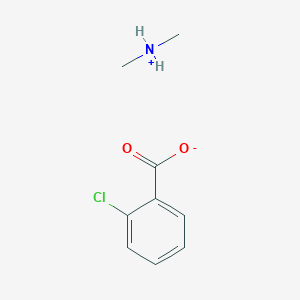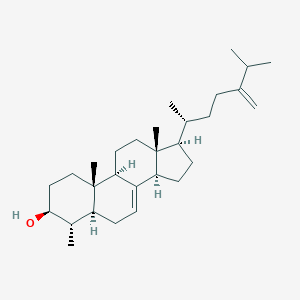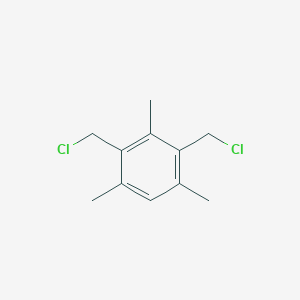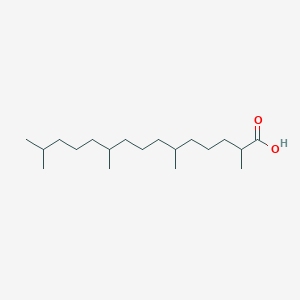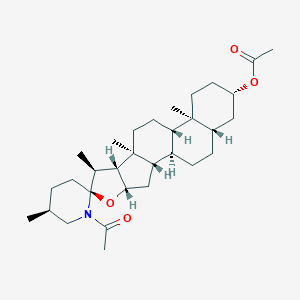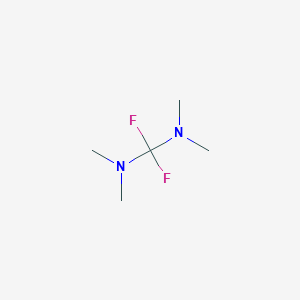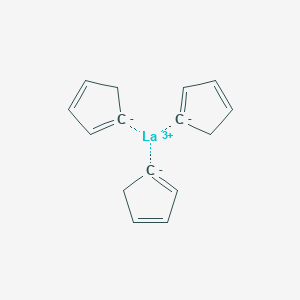
Tris(cyclopentadienyl)lanthanum(III)
Overview
Description
Tris(cyclopentadienyl)lanthanum(III), also known as LaCp3, is a compound with the linear formula La(C5H5)3 . It is generally available in solid form and is used in various applications requiring non-aqueous solubility .
Synthesis Analysis
The synthesis of Tris(cyclopentadienyl)lanthanum(III) has been studied in various researches . For instance, a family of early Ln3+ complexes [Ln (Cptt)3] (1-Ln, Ln = La, Ce, Nd, Sm; Cptt = C5H3tBu2-1,3) were examined by pulsed electron paramagnetic resonance (EPR) methods .Molecular Structure Analysis
The structure and bonding properties of 16 complexes formed by trivalent f elements (M=U, Np, Pu and lanthanides except for Pm and Pr) with cyclopentadienyl (Cp) and cyclohexylisonitrile (C≡NCy) ligands, (Cp) 3 M (C≡NCy), were studied by a joint experimental (XRD, NMR) and theoretical (DFT) analysis .Physical And Chemical Properties Analysis
Tris(cyclopentadienyl)lanthanum(III) is a white to yellow powder or crystal . It has a molecular weight of 334.19 . It reacts violently with water . The melting point is 275 °C .Scientific Research Applications
Organometallic Chemistry
Summary of the Application
Tris(cyclopentadienyl)lanthanum(III) is used in organometallic chemistry, specifically in the study of metal-ligand interactions . It forms complexes with various ligands, which are then analyzed to understand the bonding properties and structure of these complexes .
Methods of Application
The structure and bonding properties of 16 complexes formed by trivalent f elements (M=U, Np, Pu and lanthanides except for Pm and Pr) with cyclopentadienyl (Cp) and cyclohexylisonitrile (C≡NCy) ligands, (Cp) 3 M (C≡NCy), were studied by a joint experimental (XRD, NMR) and theoretical (DFT) analysis .
Results or Outcomes
The results point to interactions of comparable strengths with the anionic Cp and neutral C≡NCy ligands in the complexes . The structural and bonding properties of the actinide complexes reflect small but characteristic differences with respect to the lanthanide analogues .
Synthesis of Tris(cyclopentadienyl)lanthanides
Summary of the Application
Tris(cyclopentadienyl)lanthanum(III) is used in the synthesis of tris(cyclopentadienyl)lanthanides . This process involves transmetallation reactions with lanthanide metals .
Methods of Application
Transmetallation of the lanthanide metals samarium and ytterbium with bis(cyclopentadienyl)tin(II), stannocene, ( η5-C 5H 5) 2Sn as cyclopentadienyl transfer agent yields the tris(cyclopentadienyl)-lanthanides ( η5-C 5H 5) 3Ln (in toluene), ( η 5-C 5H 5) 3Ln·THF (Ln = Sm, Yb) and bis(cyclopentadienyl)ytterbium, (η5-C 5H 5) 2Yb·THF in a direct, facile, high-yield and halide-free route .
Results or Outcomes
The result of this process is the successful synthesis of tris(cyclopentadienyl)lanthanides in a direct, facile, high-yield and halide-free route .
Solar Energy Applications
Summary of the Application
Tris(cyclopentadienyl)lanthanum(III) is used in solar energy applications . It is one of the organo-metallic compounds used in non-aqueous solubility applications, which are crucial in recent solar energy developments .
Methods of Application
The specific methods of application in solar energy are not detailed in the source. However, organo-metallic compounds are typically used in the fabrication of solar cells, particularly in the development of light-absorbing layers .
Results or Outcomes
The use of Tris(cyclopentadienyl)lanthanum(III) in solar energy applications contributes to the advancement of solar technology, although specific results or outcomes are not provided in the source .
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Summary of the Application
Tris(cyclopentadienyl)lanthanum(III) is used as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) . These are techniques used to create thin films on the surface of substrates .
Results or Outcomes
The use of Tris(cyclopentadienyl)lanthanum(III) in CVD and ALD allows for the creation of high-quality thin films, which have applications in various fields such as electronics and materials science .
Stabilization of +2 Oxidation States
Summary of the Application
Tris(cyclopentadienyl)lanthanum(III) is used in the stabilization of the +2 oxidation states of lanthanide and middle-row actinide elements . This is a special application of cyclopentadienyl-derivative ligands .
Methods of Application
The specific methods of application in this context are not detailed in the source. However, it involves the use of Tris(cyclopentadienyl)lanthanum(III) in complexing rare earth elements .
Results or Outcomes
The use of Tris(cyclopentadienyl)lanthanum(III) in this application contributes to the efficient stabilization of the +2 oxidation states of lanthanide and middle-row actinide elements .
Non-Aqueous Solubility Applications
Summary of the Application
Tris(cyclopentadienyl)lanthanum(III) is used in non-aqueous solubility applications . This is crucial in recent solar energy and water treatment applications .
Methods of Application
The specific methods of application in this context are not detailed in the source. However, it involves the use of Tris(cyclopentadienyl)lanthanum(III) in organo-metallic compounds for non-aqueous solubility .
Results or Outcomes
The use of Tris(cyclopentadienyl)lanthanum(III) in non-aqueous solubility applications contributes to the advancement of solar energy and water treatment technologies .
Safety And Hazards
Tris(cyclopentadienyl)lanthanum(III) is classified as a flammable solid and reacts violently with water . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . It should be stored under an inert atmosphere and kept away from water or moist air .
properties
IUPAC Name |
cyclopenta-1,3-diene;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTALVRZNMWNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)lanthanum | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
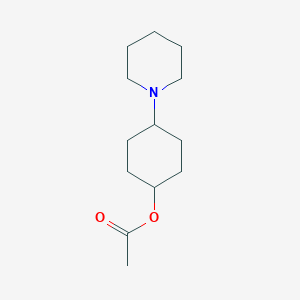

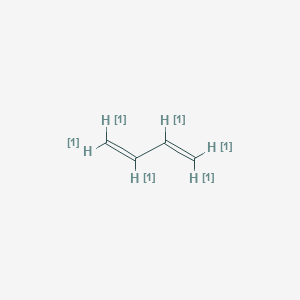
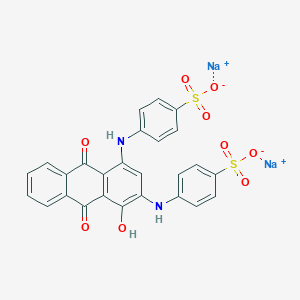
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
